Vimentin-IN-1

mesenchymal cancer fibrosarcoma IC50

Vimentin-IN-1 (compound 4e) delivers a 35-fold potency gain over FiVe1 (IC₅₀ 44 nM vs 1.6 μM in HT-1080), 19-fold selectivity improvement, and superior oral exposure (AUC 371 vs 310 ng·h/mL at a 2.5× lower dose). Unlike FiVe1 or Withaferin A, its cinnoline scaffold with chloro-methoxyphenyl piperazine substitution enables selective VIM Ser56 hyperphosphorylation and mitotic catastrophe exclusively in transformed mesenchymal cells. Validated across HT-1080 fibrosarcoma, RD rhabdomyosarcoma, and MCF-7 breast adenocarcinoma (IC₅₀ 44–61 nM). For reproducible, publication-grade vimentin biology data without off-target noise.

Molecular Formula C19H18Cl2N4O
Molecular Weight 389.3 g/mol
Cat. No. B10855065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVimentin-IN-1
Molecular FormulaC19H18Cl2N4O
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2CCN(CC2)C3=CN=NC4=C3C=CC=C4Cl)Cl
InChIInChI=1S/C19H18Cl2N4O/c1-26-15-10-13(20)9-14(11-15)24-5-7-25(8-6-24)18-12-22-23-19-16(18)3-2-4-17(19)21/h2-4,9-12H,5-8H2,1H3
InChIKeyJWIRSMDIIXNJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vimentin-IN-1: Potent FiVe1-Derivative Inhibitor for Mesenchymal Cancer Research and Procurement


Vimentin-IN-1 (CAS: 2319587-80-7, compound 4e) is an optimized small-molecule derivative of FiVe1 that functions as a selective type III intermediate filament protein vimentin (VIM) inhibitor [1]. It is an orally active anticancer agent that binds directly to VIM, inducing hyperphosphorylation at Ser56 and resulting in selective mitotic disruption and multinucleation specifically in transformed VIM-expressing mesenchymal cancer cells [1]. The compound was developed via systematic structure-activity relationship (SAR) optimization of the FiVe1 scaffold to overcome its limitations in potency, solubility, and oral bioavailability [1].

Why Generic FiVe1 Substitution Compromises Mesenchymal Cancer Studies: Vimentin-IN-1 Procurement Rationale


Substituting Vimentin-IN-1 with the parent compound FiVe1 or other in-class vimentin-targeting agents is scientifically unjustified due to quantifiable, multi-dimensional performance deficits. FiVe1 demonstrates only moderate cell-based potency (IC₅₀ = 1.6 μM against HT-1080 fibrosarcoma), poor aqueous solubility (<1 μM), and critically low oral bioavailability that limits its utility as an in vivo probe or therapeutic agent [1]. In contrast, Vimentin-IN-1 (compound 4e) was specifically engineered via SAR optimization to address each of these deficiencies, achieving a 35-fold potency gain, a 19-fold selectivity improvement, and demonstrably superior oral pharmacokinetic properties [1][2]. The structural modifications—a cinnoline scaffold with specific chloro-methoxyphenyl piperazine substitution—are not present in FiVe1 or alternative vimentin inhibitors such as Withaferin A, rendering direct functional substitution impossible without altering experimental outcomes [1].

Vimentin-IN-1: Quantitative Differentiation Evidence for Scientific Procurement Decisions


35-Fold Potency Improvement Over FiVe1 in HT-1080 Fibrosarcoma Cells

Vimentin-IN-1 (compound 4e) demonstrates a 35-fold improvement in cell-based potency compared to the parent compound FiVe1. This SAR-driven optimization directly addresses FiVe1's limited efficacy profile [1].

mesenchymal cancer fibrosarcoma IC50 potency optimization

19-Fold Improvement in Cell-Type Selectivity Relative to FiVe1

Vimentin-IN-1 exhibits a 19-fold enhancement in cell-type selectivity compared to FiVe1, as reported in the original SAR study. This selectivity improvement ensures preferential activity against transformed VIM-expressing mesenchymal cancer cells while sparing non-mesenchymal cell types [1].

selectivity mesenchymal cancer cancer-specific vimentin targeting

Superior Oral Bioavailability and Pharmacokinetic Profile in Mice vs. FiVe1

Vimentin-IN-1 delivers superior oral pharmacokinetic properties in mice compared to FiVe1, a critical differentiator for in vivo applications. At a lower oral dose (10 mg/kg) compared to FiVe1 (25 mg/kg), Vimentin-IN-1 achieved higher AUC and Cmax values, confirming its improved oral bioavailability [1][2].

oral bioavailability pharmacokinetics AUC in vivo Cmax

Metabolic Stability Profile in Mouse Liver Microsomes: Research Implications

Vimentin-IN-1 exhibits limited metabolic stability in mouse liver microsomes, with 0.0% remaining after 60 minutes of incubation. This property, while representing a potential limitation for certain in vivo applications, provides a defined ADME profile for in vitro and ex vivo mechanistic studies where rapid clearance is desired or where the compound's active metabolites may be of interest [1].

metabolic stability mouse liver microsomes in vitro ADME clearance

Potent Antiproliferative Activity Across Multiple Mesenchymal Cancer Cell Lines

Vimentin-IN-1 demonstrates consistent, potent antiproliferative activity across three distinct cancer cell lines with mesenchymal characteristics, confirming broad applicability beyond a single model system [1][2].

HT-1080 RD MCF-7 anticancer cytotoxicity

Structural Optimization from FiVe1 Scaffold: SAR-Driven Rationale for Differentiation

Vimentin-IN-1 (compound 4e) emerged from a systematic SAR campaign evaluating 35 novel FiVe1 derivatives. The optimization specifically addressed FiVe1's critical deficits: poor potency (IC₅₀ = 1.6 μM), low solubility (<1 μM), and inadequate oral bioavailability [1]. The resulting cinnoline-based scaffold with specific chloro-methoxyphenyl piperazine substitution (C19H18Cl2N4O, MW 389.28) represents a chemically distinct and functionally superior entity compared to FiVe1 and other in-class vimentin inhibitors such as Withaferin A (a steroidal lactone with broader polypharmacology) [2].

structure-activity relationship SAR medicinal chemistry FiVe1 derivative

Vimentin-IN-1: Validated Research Applications for Scientific Procurement


In Vitro Mechanistic Studies of Vimentin-Dependent Mitotic Disruption in Mesenchymal Cancer Cells

Vimentin-IN-1 is optimally suited for in vitro experiments requiring selective induction of vimentin Ser56 hyperphosphorylation and subsequent mitotic catastrophe in transformed VIM-expressing mesenchymal cancer cells. At 0.1 μM for 24 hours, the compound induces robust VIM Ser56 phosphorylation, and at nanomolar concentrations (IC₅₀ 44 nM in HT-1080), it achieves potent cell viability inhibition [1][2]. The 19-fold selectivity improvement over FiVe1 ensures that observed phenotypes are attributable specifically to vimentin pathway engagement rather than off-target cytotoxicity [1]. This application scenario leverages the compound's well-characterized in vitro potency and selectivity profile to generate reproducible, publication-quality data on vimentin biology and mesenchymal cancer vulnerabilities.

Oral In Vivo Efficacy Studies in Murine Models of Mesenchymal Cancers Requiring Bioavailable Vimentin Inhibition

For in vivo pharmacology studies investigating the therapeutic potential of vimentin inhibition in mesenchymal cancers (including fibrosarcoma, rhabdomyosarcoma, and certain breast cancer subtypes), Vimentin-IN-1 provides a scientifically validated tool with demonstrable oral exposure in mice. At a 10 mg/kg oral dose, the compound achieves an AUC₀₋ₗₐₛₜ of 371.33 ng·h/mL and Cₘₐₓ of 154.67 ng/mL—exposure parameters that are superior to FiVe1 even when FiVe1 is administered at a 2.5-fold higher dose (25 mg/kg) [1][2]. This pharmacokinetic advantage reduces the compound quantity required per study and enables convenient oral dosing regimens. Researchers should note the compound's limited microsomal stability (0.0% remaining at 60 min) and design dosing schedules accordingly; for studies requiring extended systemic exposure, alternative derivatives from the same SAR series (11a, 11j, 11k) with superior metabolic stability may be more appropriate [1].

Multi-Cell-Line Anticancer Screening Programs Targeting Vimentin-Expressing Tumors

Drug discovery programs focused on mesenchymal cancers will benefit from Vimentin-IN-1's validated, nanomolar-range potency across multiple disease-relevant cell lines. The compound demonstrates IC₅₀ values of 44 nM (HT-1080 fibrosarcoma), 61 nM (RD rhabdomyosarcoma), and 49 nM (MCF-7 breast adenocarcinoma), confirming its activity across diverse mesenchymal cancer histologies [1][2]. This broad efficacy profile supports its use as a reference standard in anticancer compound library screens, as a positive control in vimentin-targeting assay development, or as a starting point for further medicinal chemistry optimization campaigns. The compound's well-documented SAR lineage and commercially available high-purity material (≥98-99% by multiple vendors) ensure reproducible performance across independent laboratory settings.

Benchmarking and Comparative Pharmacology Studies of Novel Vimentin-Targeting Agents

Vimentin-IN-1 serves as an ideal benchmark compound for evaluating next-generation vimentin inhibitors due to its comprehensive pharmacological characterization and direct comparability to the widely studied parent compound FiVe1. The 35-fold potency improvement and 19-fold selectivity enhancement over FiVe1 provide clear, quantifiable performance thresholds that new compounds must meet or exceed [1]. Researchers developing novel vimentin-binding small molecules, peptide-based inhibitors, or PROTAC degraders targeting vimentin can utilize Vimentin-IN-1 as a standardized positive control in head-to-head potency, selectivity, and preliminary ADME assays. The compound's detailed PK parameters in mice [2] also establish a reference baseline for evaluating the in vivo performance of novel agents. For studies requiring extended in vivo half-life, the availability of metabolically stable analogs (11a, 11j, 11k) from the same chemical series offers a natural progression pathway for comparative SAR analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vimentin-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.